molecular formula C18H20BrN5 B12730253 Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- CAS No. 160730-57-4

Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)-

Cat. No.: B12730253
CAS No.: 160730-57-4
M. Wt: 386.3 g/mol
InChI Key: OIEOLSGTSYIVSE-UJBKNGIVSA-N
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Description

Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a triazole ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:

    Bromination: Introduction of the bromine atom at the 2-position of the ergoline ring.

    Methylation: Addition of a methyl group at the 6-position.

    Triazole Formation: Formation of the triazole ring at the 8-position through a cyclization reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted ergoline derivatives.

Scientific Research Applications

Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound, known for its pharmacological properties.

    2-Bromoergoline: A brominated derivative with similar chemical properties.

    6-Methylergoline: A methylated derivative with distinct biological activity.

    8-(1H-1,2,4-Triazol-1-ylmethyl)ergoline: A triazole-containing derivative with unique chemical properties.

Uniqueness

Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- is unique due to the combination of bromine, methyl, and triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

160730-57-4

Molecular Formula

C18H20BrN5

Molecular Weight

386.3 g/mol

IUPAC Name

(6aR,9R)-5-bromo-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C18H20BrN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16-/m1/s1

InChI Key

OIEOLSGTSYIVSE-UJBKNGIVSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5

Origin of Product

United States

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